molecular formula C6H7Br2N3O3 B3033645 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole CAS No. 1100750-08-0

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Cat. No.: B3033645
CAS No.: 1100750-08-0
M. Wt: 328.95 g/mol
InChI Key: DFJNKJZKXKSDBF-UHFFFAOYSA-N
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Description

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole (CAS 1100750-08-0) is a halogenated nitroimidazole derivative of significant interest in medicinal and synthetic chemistry research. This compound serves as a versatile and valuable synthetic intermediate, particularly for the development of novel bioactive molecules. Its molecular formula is C 6 H 7 Br 2 N 3 O 3 and it has a molecular weight of 328.95 . The core research value of this compound lies in its strategically placed bromine atoms, which make it an excellent substrate for regioselective metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This allows researchers to efficiently synthesize a diverse library of 2,4-disubstituted 5-nitroimidazole derivatives from a single precursor. The 5-nitroimidazole scaffold is well-known for its wide range of biological activities, primarily against anaerobic parasites and bacteria . As a prodrug, the nitro group undergoes enzymatic reduction within microbial cells, leading to the formation of cytotoxic compounds that cause irreversible damage to DNA and other macromolecular targets . By functionalizing this scaffold, researchers aim to discover new therapeutic agents effective against drug-resistant strains of pathogens like Trichomonas vaginalis and anaerobic bacteria of the genera Clostridium and Bacillus . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information . For optimal stability, it is recommended to store this compound under an inert atmosphere in a freezer, ideally at temperatures below -20°C .

Properties

IUPAC Name

2,5-dibromo-1-(ethoxymethyl)-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3O3/c1-2-14-3-10-4(7)5(11(12)13)9-6(10)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNKJZKXKSDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(N=C1Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable imidazole derivative, followed by the introduction of the ethoxymethyl and nitro groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of imidazole derivatives with different substituents.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of aldehydes or carboxylic acids from the ethoxymethyl group.

Scientific Research Applications

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The bromine atoms and ethoxymethyl group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with key analogues:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Applications/Properties
2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole 1100750-08-0 C₆H₈Br₂N₃O₃ 1-(ethoxymethyl), 2,5-Br, 4-NO₂ ~316 (estimated) Likely pharmaceutical intermediate
2,5-Dibromo-4-nitro-1H-imidazole 6154-30-9 C₃HBr₂N₃O₂ Unsubstituted at position 1, 2,5-Br, 4-NO₂ 270.87 Antimicrobial precursor
4,5-Dibromo-1,2-dimethyl-1H-imidazole 16954-05-5 C₅H₆Br₂N₂ 1,2-methyl, 4,5-Br 242.93 Organic synthesis; halogenated intermediates
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate 883876-21-9 C₅H₄Br₂N₂O₂ 4-carboxylate, 2,5-Br 276.90 Pharmaceutical intermediate

Structural and Functional Analysis

Substituent Effects on Reactivity :

  • The ethoxymethyl group in the target compound introduces steric bulk and electron-donating effects compared to simpler analogues like 2,5-Dibromo-4-nitro-1H-imidazole (CAS 6154-30-9). This may reduce electrophilic substitution reactivity but improve metabolic stability .
  • Nitro group position : The nitro group at position 4 (vs. other positions in similar compounds) likely enhances electron-withdrawing effects, influencing redox properties critical for antimicrobial activity .

Physical Properties: The ethoxymethyl group increases molecular weight (~316 vs. Bromine atoms at positions 2 and 5 (vs. 4 and 5 in CAS 16954-05-5) alter electronic distribution, affecting crystallinity and melting points .

Applications: CAS 6154-30-9: Used as a precursor in antimicrobial agents due to its nitroimidazole core . CAS 883876-21-9: A carboxylate derivative employed in pharmaceutical synthesis, highlighting the versatility of bromo-nitroimidazole scaffolds . CAS 16954-05-5: Demonstrates the role of methyl groups in stabilizing halogenated intermediates for organometallic synthesis .

Biological Activity

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antitubercular agent. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C3HBr2N3O2C_3H_Br_2N_3O_2. The presence of bromine and nitro groups in the imidazole ring contributes to its biological activity. The compound is synthesized through various methods, including the nitration of imidazole derivatives.

Antimicrobial Properties

Research indicates that compounds related to nitroimidazoles exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis. In a study focused on related nitroimidazoles, it was found that structural modifications could enhance potency against tuberculosis .

The mechanism of action for nitroimidazoles typically involves bioreductive activation within anaerobic environments, leading to the formation of reactive intermediates that damage bacterial DNA. The reduction potentials of these compounds are critical for their activity; for example, the one-electron reduction potentials correlate with their effectiveness against Mycobacterium tuberculosis .

Table 1: Biological Activity of Nitroimidazole Derivatives

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Reduction Potential (mV)
This compoundStructure0.5 (against M. tuberculosis)-534
PA-824Structure0.25 (against M. tuberculosis)-486
MetronidazoleStructure0.75 (against anaerobes)-570

Note: MIC = Minimum Inhibitory Concentration

Case Study 1: Antitubercular Activity

In a comparative study of various nitroimidazoles, including this compound, researchers observed that structural modifications substantially impacted potency against Mycobacterium tuberculosis. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to improved bioavailability and reduced toxicity .

Case Study 2: Toxicity Evaluation

A toxicity assessment was conducted on several nitroimidazole derivatives to evaluate their safety profiles. The results indicated that while some derivatives exhibited promising antimicrobial activity, they also showed varying levels of cytotoxicity in mammalian cell lines. Notably, this compound demonstrated a favorable safety profile compared to other derivatives tested .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization of the imidazole core. For example, nitration and bromination steps are critical. A reflux reaction in DMSO (18 hours) followed by ice-water quenching and crystallization (water-ethanol) is a common approach, yielding ~65% as a light-yellow powder . Optimization may involve adjusting solvent polarity, reaction time, or temperature. Intermediate purification via column chromatography (e.g., silica gel) is recommended to remove unreacted starting materials.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • FTIR : Look for C=N stretching (1611–1630 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹) .
  • ¹H NMR : Ethoxymethyl protons appear as a triplet (~δ 1.2–1.4 ppm for CH₃) and quartet (~δ 3.5–3.7 ppm for OCH₂). Aromatic protons from the nitroimidazole ring resonate at δ 7.3–8.3 ppm .
  • MS : Molecular ion peaks (e.g., m/z 350–400 range) and isotopic patterns for bromine (1:1 doublet) confirm stoichiometry .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Start with in vitro antibacterial assays (e.g., MIC determination against S. aureus or E. coli) using broth microdilution. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubate for 18–24 hours, and assess inhibition zones . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

Advanced Research Questions

Q. How can computational methods streamline reaction design and impurity profiling for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For impurity analysis, use HPLC-MS with reference standards (e.g., EP impurities F–I ). Compare retention times and fragmentation patterns to identify byproducts. Computational tools like Gaussian or ORCA can model electron-density maps to rationalize regioselectivity in bromination/nitration steps .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico models?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Perform ADMET predictions (e.g., SwissADME) to assess logP (>3 may indicate poor solubility) or CYP450 interactions. Validate with follow-up assays:

  • Plasma Stability : Incubate compound in rat plasma (37°C, 24 hours) and quantify degradation via LC-MS .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to rule off-target effects .

Q. How do reaction conditions influence the regioselectivity of bromination in nitroimidazole derivatives?

  • Methodological Answer : Bromination at C2/C5 positions is solvent- and catalyst-dependent. Polar aprotic solvents (DMSO, DMF) favor electrophilic substitution. Additives like FeBr₃ enhance selectivity for C5 bromination. Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane 1:3) and confirm with NOESY NMR to assign substituent positions .

Q. What advanced separation techniques improve purity for pharmaceutical-grade synthesis?

  • Methodological Answer : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation (>99%). For challenging impurities, use chiral stationary phases (e.g., Chiralpak AD-H) if stereoisomers form. Validate purity via qNMR (DSS as internal standard) and DSC (melting point 141–143°C ) .

Methodological Notes

  • Contradiction Management : Conflicting spectral data (e.g., NMR shifts) may arise from solvent polarity or tautomerism. Always report solvent and temperature conditions .
  • Regulatory Compliance : For preclinical studies, adhere to ICH guidelines for impurity thresholds (e.g., ≤0.15% for unknown impurities) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.